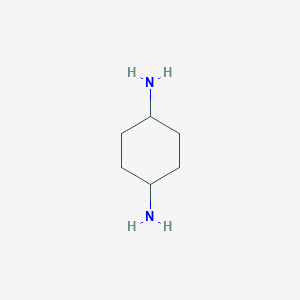

1,4-Diaminocyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIRRGRTJUUZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185071, DTXSID70884854, DTXSID90883869 | |

| Record name | 1,4-Diaminocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediamine, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediamine, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3114-70-3, 2615-25-0, 15827-56-2 | |

| Record name | 1,4-Diaminocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3114-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanediamine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002615250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diaminocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanediamine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015827562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanediamine, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanediamine, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diaminocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediamine, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediamine, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-1,4-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-1,4-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,4-Diaminocyclohexane cis and trans isomer properties

An In-depth Technical Guide to the Stereoisomers of 1,4-Diaminocyclohexane

Introduction

This compound (DACH) is a cyclic diamine that serves as a crucial building block in various fields, including polymer chemistry, pharmaceuticals, and materials science. It exists as two distinct stereoisomers: cis-1,4-diaminocyclohexane and trans-1,4-diaminocyclohexane. The spatial orientation of the two amino groups relative to the cyclohexane ring imparts unique physical, chemical, and thermodynamic properties to each isomer. This guide provides a comprehensive technical overview of the core properties, synthesis, separation, and analysis of these isomers, tailored for researchers, scientists, and professionals in drug development.

The stereochemistry of the DACH isomers significantly influences their application. For instance, the rigid and linear structure of the trans isomer is highly valued in the synthesis of high-performance polyamides, contributing to polymers with high crystallinity and thermal stability.[1] Conversely, the properties of the cis isomer can be leveraged in applications such as epoxy resin curing agents to enhance mechanical flexibility.[1]

Molecular Structure and Conformational Analysis

The cyclohexane ring in both isomers predominantly adopts a chair conformation to minimize angular and torsional strain. The stability and properties of the cis and trans isomers are largely dictated by the axial or equatorial positions of the two amino (-NH₂) groups.

-

trans-1,4-Diaminocyclohexane : In its most stable conformation, both amino groups occupy equatorial positions on the cyclohexane ring. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if the substituents were in axial positions. This diequatorial conformation results in greater thermodynamic stability for the trans isomer compared to the cis isomer.[2][3]

-

cis-1,4-Diaminocyclohexane : In the chair conformation of the cis isomer, one amino group must be in an axial position while the other is in an equatorial position. This leads to inherent steric strain due to 1,3-diaxial interactions between the axial amino group and the axial hydrogen atoms on the same side of the ring. Ring flipping results in an energetically equivalent conformation where the axial and equatorial positions of the amino groups are interchanged.

The energetic difference between these conformations is a key determinant of the distinct properties of each isomer.

Physical and Chemical Properties

The structural differences between the cis and trans isomers lead to significant variations in their physical properties. A notable distinction is their physical state at room temperature: cis-1,4-diaminocyclohexane is a liquid, while the trans isomer is a crystalline solid.[2] This is attributed to the more efficient molecular packing and stronger intermolecular interactions in the solid state of the symmetric trans isomer.[2]

Table 1: Physical and Chemical Properties

| Property | cis-1,4-Diaminocyclohexane | trans-1,4-Diaminocyclohexane |

| CAS Number | 15827-56-2[4][5] | 2615-25-0[6][7] |

| Molecular Formula | C₆H₁₄N₂[4][5] | C₆H₁₄N₂[6][7] |

| Molecular Weight | 114.19 g/mol [2][4] | 114.19 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[2][4] | White to light yellow crystalline solid[2][7][8] |

| Melting Point | Not reported (liquid at RT)[2] | 68-72 °C[6] |

| Boiling Point | Not available | 197 °C[6] |

| Vapor Pressure | Not available | 18 mmHg (at 87.2 °C)[6] |

| Flash Point | Not available | 71 °C (closed cup)[6] |

| Thermodynamic Stability | Less stable[2] | More stable[2] |

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for distinguishing between the cis and trans isomers.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy can differentiate the isomers based on the chemical shifts and coupling constants, which are influenced by the axial or equatorial orientation of the protons and carbons attached to the amino groups.[9] In the trans isomer, with both amino groups equatorial, the protons on the carbons bearing the amino groups (C1 and C4) are axial and typically appear at a different chemical shift compared to the equatorial protons in the cis isomer.[9]

-

¹H NMR : The chemical shifts of the methine protons (CH-NH₂) are particularly diagnostic. Protons in an equatorial position are generally deshielded and appear at a lower field (higher ppm) compared to axial protons.[9]

-

¹³C NMR : The chemical shifts of the carbon atoms bonded to the nitrogen (C-NH₂) are also sensitive to the stereochemistry.[9]

Table 2: Representative Spectroscopic Data

| Spectroscopy | cis-Isomer | trans-Isomer |

| ¹H NMR | Distinct signals for axial and equatorial protons. | Simpler spectrum due to higher symmetry (diequatorial). |

| ¹³C NMR | Specific chemical shifts for C1/C4 and C2/C3/C5/C6 carbons. | Specific chemical shifts for C1/C4 and C2/C3/C5/C6 carbons.[10] |

| IR Spectroscopy | Characteristic N-H stretching and bending frequencies. | Characteristic N-H stretching and bending frequencies. |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the amine functional groups. Both isomers will show characteristic absorptions for N-H stretching (typically in the 3300-3500 cm⁻¹ region) and N-H bending. While the IR spectra of the two isomers may be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for differentiation, reflecting the different molecular symmetries.[11]

Synthesis and Isomer Separation

The most common industrial synthesis of this compound involves the catalytic hydrogenation of p-phenylenediamine.[12][13][14] This process typically yields a mixture of cis and trans isomers.[15][16] The ratio of the isomers can be influenced by the choice of catalyst (e.g., nickel or cobalt), solvent, temperature, and pressure.[12][13]

References

- 1. This compound | 2615-25-0 | Benchchem [benchchem.com]

- 2. Buy Cyclohexane-1,4-diamine | 2615-25-0 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1,4-Cyclohexanediamine, cis- [webbook.nist.gov]

- 6. trans-1,4-Diaminocyclohexane = 98.0 GC 2615-25-0 [sigmaaldrich.com]

- 7. CAS 2615-25-0: trans-1,4-Diaminocyclohexane | CymitQuimica [cymitquimica.com]

- 8. 406361000 [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. trans-1,4-Diaminocyclohexane(2615-25-0) 13C NMR spectrum [chemicalbook.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

- 13. trans-1,4-Diaminocyclohexane | 2615-25-0 [chemicalbook.com]

- 14. Page loading... [guidechem.com]

- 15. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 16. JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 1,4-Diaminocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,4-Diaminocyclohexane, a versatile diamine building block crucial in the synthesis of polymers and pharmacologically active molecules. This document focuses on the distinct characteristics of its cis and trans isomers, presenting quantitative data in a structured format, detailing experimental methodologies for property determination, and illustrating key structural concepts through visualization.

Molecular Structure and Stereoisomerism

This compound [C₆H₁₄N₂] is a cyclic diamine existing as two primary stereoisomers: cis-1,4-Diaminocyclohexane and trans-1,4-Diaminocyclohexane. The spatial orientation of the two amine functional groups relative to the cyclohexane ring dictates the distinct physical and chemical properties of each isomer. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain.

In the trans isomer, both amino groups can occupy equatorial positions, leading to a thermodynamically more stable conformation. Conversely, the cis isomer consists of one axial and one equatorial amino group, resulting in greater steric hindrance. This conformational difference is fundamental to understanding the varying physical properties outlined in this guide.

Quantitative Physical Properties

The physical properties of this compound are summarized below. Data is provided for the mixture of isomers as well as for the individual cis and trans isomers where available.

| Property | cis-1,4-Diaminocyclohexane | trans-1,4-Diaminocyclohexane | Mixture (cis/trans) |

| Molecular Weight | 114.19 g/mol | 114.19 g/mol | 114.19 g/mol |

| Appearance | Colorless to light yellow/orange clear liquid | White to yellow to brown crystals or chunks | White to off-white solid or colorless to light yellow liquid |

| Melting Point | Not available | 68 - 73 °C | Not available |

| Boiling Point | Not available | 197 °C (at 760 mmHg) | 199.4 °C (at 760 mmHg) |

| Density | Not available | Not available | 0.939 - 0.95 g/cm³ |

| pKa | Not available | Not available | 10.78 (Predicted) |

| Solubility | Not available | Soluble in methanol | Soluble in water, methanol, and ethanol |

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental methodologies for determining the key physical properties of this compound.

Melting Point Determination (Thiele Tube Method)

The melting point of solid samples of this compound, particularly the trans isomer, can be determined using the Thiele tube method.

Materials:

-

Thiele tube

-

High-temperature resistant oil (e.g., mineral oil)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Bunsen burner or other heat source

-

Mortar and pestle

Procedure:

-

A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The Thiele tube is filled with oil to a level above the side-arm junction.

-

The thermometer and attached capillary tube are immersed in the oil in the Thiele tube.

-

The side arm of the Thiele tube is gently heated. The convection currents of the oil ensure uniform heating.

-

The temperature is raised at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted is recorded as the end of the melting range.

Boiling Point Determination (Thiele Tube Method)

For the liquid mixture of isomers, the boiling point can be determined using a modified Thiele tube setup.

Materials:

-

Thiele tube

-

High-temperature resistant oil

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Heat source

Procedure:

-

A small volume (approximately 0.5 mL) of liquid this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer.

-

The assembly is immersed in the oil in a Thiele tube.

-

The Thiele tube is heated, and the temperature is monitored.

-

As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

The density of liquid this compound can be accurately measured using a pycnometer.

Materials:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Temperature-controlled water bath

-

Sample of this compound

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

-

The pycnometer is filled with the liquid this compound sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

The filled pycnometer is placed in a temperature-controlled water bath to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and its total mass is weighed.

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration.

Materials:

-

pH meter with a combination electrode

-

Burette

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Sample of this compound

-

Deionized water

-

Magnetic stirrer and stir bar

Procedure:

-

A known concentration of this compound is prepared in deionized water.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The solution is stirred continuously.

-

The standardized strong acid is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of acid added.

-

The pKa is determined from the pH at the half-equivalence point on the titration curve.

Visualization of Conformational Isomers

The distinct physical properties of the cis and trans isomers of this compound are a direct consequence of their preferred chair conformations. The following diagram illustrates the conformational equilibrium for both isomers.

Caption: Conformational equilibrium of cis and trans-1,4-Diaminocyclohexane.

Separation of Isomers

A common method for separating the cis and trans isomers of this compound is through fractional crystallization of their salts, often the dihydrochloride salts. The different spatial arrangements of the isomers lead to variations in their crystal lattice energies and, consequently, their solubilities in specific solvents, allowing for their separation. The following workflow outlines this process.

Caption: Generalized workflow for the separation of cis and trans isomers.

An In-Depth Technical Guide to the Spectral Data of 1,4-Diaminocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,4-Diaminocyclohexane. The information is presented in a structured format to facilitate easy comparison and interpretation, supplemented by detailed experimental protocols and logical workflow diagrams.

Introduction

This compound is a cyclic diamine that exists as two stereoisomers: cis and trans. The spatial arrangement of the two amino groups relative to the cyclohexane ring significantly influences their physical, chemical, and spectroscopic properties. This guide will delineate the spectral characteristics of both a mixture of cis and trans isomers and the individual trans isomer, providing valuable data for characterization, quality control, and reaction monitoring in research and development settings.

Spectroscopic Data

The following sections present the key spectral data for this compound in tabular format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: ¹H NMR Spectral Data of this compound (cis/trans mixture)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.89 | Multiplet | 2H | CH-NH₂ |

| 2.58 | Multiplet | 2H | CH-NH₂ |

| 1.76 | Multiplet | 4H | Cyclohexane CH₂ |

| 1.25 | Multiplet | 4H | Cyclohexane CH₂ |

Table 2: ¹H NMR Spectral Data of trans-1,4-Diaminocyclohexane (in DMSO-d₆) [1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 2.432 | Not specified | CH-NH₂ |

| 1.9 | Not specified | Cyclohexane CH₂ |

Table 3: ¹³C NMR Spectral Data of this compound (cis/trans mixture)

| Chemical Shift (ppm) | Assignment |

| 48.1 | C-NH₂ |

| 33.1 | Cyclohexane CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The key absorption bands for this compound are characteristic of primary amines and saturated hydrocarbons.

Table 4: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3359 | Strong | N-H stretch (asymmetric) |

| 3282 | Strong | N-H stretch (symmetric) |

| 2921 | Strong | C-H stretch (asymmetric) |

| 2849 | Strong | C-H stretch (symmetric) |

| 1604 | Medium | N-H bend (scissoring) |

| 1447 | Medium | C-H bend (scissoring) |

| 1318 | Medium | C-N stretch |

| 889 | Medium | N-H wag |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information from its fragmentation pattern.

Table 5: Mass Spectrometry Data of this compound [2]

| m/z | Relative Intensity | Assignment |

| 114 | Moderate | Molecular Ion [M]⁺ |

| 97 | Low | [M - NH₃]⁺ |

| 81 | Low | [C₆H₉]⁺ |

| 70 | Moderate | [C₄H₈N]⁺ |

| 58 | High | [C₃H₈N]⁺ (Top Peak) |

| 56 | High | [C₄H₈]⁺ or [C₃H₆N]⁺ |

| 43 | High | [C₃H₇]⁺ or [C₂H₅N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Instrument Setup:

-

Use a standard 5 mm NMR probe.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

FTIR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of solid this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Liquid Sample (Neat): Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Setup:

-

Ensure the sample compartment is clean and dry.

-

Acquire a background spectrum of the empty sample holder (or salt plates/KBr pellet).

-

-

Data Acquisition:

-

Place the prepared sample in the instrument's sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Use a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

Select an appropriate GC column (e.g., a non-polar or mid-polar capillary column).

-

Set the GC oven temperature program to achieve good separation of the analyte from any impurities and the solvent.

-

Set the MS parameters, including the ionization mode (typically Electron Ionization - EI), mass range (e.g., m/z 35-300), and scan speed.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The GC will separate the components of the sample, and the MS will acquire mass spectra of the eluting compounds.

-

-

Data Processing:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion and major fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

Synthesis of 1,4-Diaminocyclohexane from p-Phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,4-diaminocyclohexane, a valuable building block in pharmaceuticals and polymer chemistry, through the catalytic hydrogenation of p-phenylenediamine. The document provides a comprehensive overview of reaction pathways, comparative data on various catalytic systems, and detailed experimental protocols.

Introduction

This compound (DACH) is a cycloaliphatic diamine that exists as two geometric isomers: cis and trans. It serves as a crucial intermediate in the synthesis of a wide range of commercially important materials, including polyamides, polyurethanes, and active pharmaceutical ingredients.[1][2] The industrial production of DACH predominantly relies on the catalytic hydrogenation of p-phenylenediamine, which effectively reduces the aromatic ring to a cyclohexane ring.[3] This process, however, typically yields a mixture of cis and trans isomers, the ratio of which is highly dependent on the catalyst and reaction conditions employed.[4] The trans isomer is often the more desired product, necessitating efficient separation techniques or stereoselective synthesis routes.[5]

Reaction Pathway: Catalytic Hydrogenation

The core transformation in the synthesis of this compound from p-phenylenediamine is the saturation of the benzene ring with hydrogen gas in the presence of a metal catalyst. This reaction is typically carried out at elevated temperatures and pressures in a suitable solvent.

Caption: Catalytic hydrogenation of p-phenylenediamine to this compound.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in the hydrogenation of p-phenylenediamine, as it significantly influences the reaction efficiency, product yield, and the isomeric ratio of this compound. While various transition metals exhibit catalytic activity, ruthenium, nickel, and cobalt are among the most commonly employed.

| Catalyst System | Temperature (°C) | Pressure (atm) | Solvent | Overall Yield (%) | trans:cis Ratio | Reference |

| 10% Ru/MC with LiOH | 120 | 79 | Isopropanol | 92 | 35:65 | [4] |

| Nickel or Cobalt | 180 | 100-150 | Methylcyclohexane, Dioxane, or Decaline | Not Specified | Not Specified | [3][5] |

| Rhodium on Alumina | 200 | ~118 | 1-methoxy-2-propanol | Not Specified | Not Specified | [3] |

| Ruthenium (alkali-modified) | 150-300 | High | Ammonia | Not Specified | ~70:30 (equilibrium) | [5] |

Experimental Protocols

Synthesis of p-Phenylenediamine from p-Nitroaniline

Materials:

-

p-Nitroaniline

-

Raney Nickel (catalyst)

-

Water (solvent)

-

Hydrogen gas

-

Autoclave reactor

-

Filtration apparatus

Procedure:

-

In a high-pressure autoclave, charge the vessel with p-nitroaniline (e.g., 175 g), water (e.g., 400 mL), and Raney Nickel catalyst (e.g., 5.0 g).[6]

-

Seal the autoclave and purge the system with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0 MPa).[6]

-

Heat the mixture to the target temperature (e.g., 50°C) with constant stirring (e.g., 1000 rpm).[6]

-

Maintain these conditions until the reaction is complete, which can be monitored by the cessation of hydrogen uptake.

-

After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

The resulting aqueous solution of p-phenylenediamine can be used directly or the product can be isolated by evaporation of the water. This process can yield p-phenylenediamine with high purity (>99%) and yield (>98%).[6]

Hydrogenation of p-Phenylenediamine to this compound (Ruthenium-Catalyzed)

This protocol is based on a reported procedure using a ruthenium catalyst, which provides a high yield of the mixed isomers.[4]

Materials:

-

p-Phenylenediamine

-

10% Ruthenium on mesoporous carbon (Ru/MC) catalyst

-

Lithium hydroxide (LiOH) promoter

-

Isopropanol (solvent)

-

Hydrogen gas

-

High-pressure autoclave reactor

-

Filtration system

Procedure:

-

Charge a high-pressure autoclave with p-phenylenediamine, 10% Ru/MC catalyst, LiOH promoter, and isopropanol.

-

Seal the reactor and purge it with nitrogen gas to remove any air.

-

Pressurize the autoclave with hydrogen gas to 8 MPa.[4]

-

Heat the reactor to 120°C while stirring the mixture.[4]

-

Maintain the reaction at this temperature and pressure until hydrogen consumption ceases, indicating the completion of the hydrogenation.

-

Cool the reactor to room temperature and carefully release the excess hydrogen pressure.

-

Filter the reaction mixture to separate the catalyst. The filtrate contains the this compound dissolved in isopropanol.

-

The solvent can be removed by distillation to obtain the product as a mixture of cis and trans isomers. This method has been reported to achieve a 92% yield with a trans:cis ratio of approximately 35:65.[4]

Separation of trans-1,4-Diaminocyclohexane

The separation of the desired trans isomer from the cis isomer can be achieved through fractional crystallization, often after converting the diamines to their dihydrochloride salts, which exhibit different solubilities.

Procedure:

-

Dissolve the crude mixture of this compound isomers in a suitable solvent (e.g., methanol).

-

Bubble hydrogen chloride gas through the solution to form the dihydrochloride salts of both isomers.

-

The trans-1,4-diaminocyclohexane dihydrochloride is typically less soluble and will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

The free base of the trans isomer can be regenerated by treating the dihydrochloride salt with a base (e.g., sodium hydroxide).

Experimental Workflow and Logic

The overall process for synthesizing this compound from p-phenylenediamine involves a series of sequential steps, from the initial hydrogenation to the final purification of the desired isomer.

Caption: General experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from p-phenylenediamine via catalytic hydrogenation is a well-established and versatile method. The selection of the catalyst and the fine-tuning of reaction parameters are critical for achieving high yields and controlling the stereochemical outcome. Ruthenium-based catalysts, in particular, have shown promise for efficient hydrogenation under relatively mild conditions. Further research into more stereoselective catalysts could obviate the need for challenging isomer separation steps, thereby enhancing the overall efficiency and cost-effectiveness of producing the valuable trans-1,4-diaminocyclohexane for various applications in the pharmaceutical and materials science industries.

References

- 1. JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE - Google Patents [patents.google.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Stereochemistry of 1,4-Diaminocyclohexane: A Technical Guide for Drug Development

An in-depth examination of the synthesis, separation, and stereochemical properties of cis- and trans-1,4-diaminocyclohexane, a critical scaffold in modern medicinal chemistry.

Introduction

1,4-Diaminocyclohexane (DACH) is an aliphatic diamine that serves as a fundamental building block in a multitude of chemical applications, ranging from polymer chemistry to the synthesis of high-performance materials.[1][2] For researchers, scientists, and drug development professionals, its true significance lies in its role as a rigid and stereochemically defined scaffold for the creation of novel therapeutic agents. The cyclohexane ring's conformational rigidity, combined with the specific spatial orientation of its two amino groups, makes DACH an invaluable component in designing molecules with precise three-dimensional structures to interact with biological targets.[2][3]

This guide delves into the core stereochemical aspects of this compound, focusing on the distinct properties of its cis and trans isomers. Understanding these differences is paramount, as the stereochemistry of the DACH core profoundly influences a molecule's pharmacological profile, including its efficacy, selectivity, and metabolic stability. We will explore the conformational analysis, synthesis, isomer separation, and spectroscopic characterization of these isomers, providing the technical detail necessary for their effective application in research and development.

Stereoisomers and Conformational Analysis

The stereoisomerism of this compound arises from the relative positions of the two amino groups on the cyclohexane ring. The molecule exists as two distinct geometric isomers: cis and trans.

-

cis-1,4-Diaminocyclohexane: The two amino groups are on the same face of the cyclohexane ring.

-

trans-1,4-Diaminocyclohexane: The two amino groups are on opposite faces of the ring.

The stereochemistry of these isomers dictates their conformational preferences and thermodynamic stability. The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The trans isomer is the more thermodynamically stable of the two. This is because it can adopt a chair conformation where both bulky amino groups occupy equatorial positions (diequatorial). This arrangement minimizes steric hindrance, particularly 1,3-diaxial interactions, which are destabilizing interactions between an axial substituent and the other axial hydrogens on the same side of the ring.

Conversely, the cis isomer must always have one amino group in an axial position and the other in an equatorial position (axial-equatorial). Through a process called ring-flipping, the axial group becomes equatorial and vice-versa. These two chair conformations are isoenergetic and exist in a rapid equilibrium. However, the inherent steric strain of having one axial amino group makes the cis isomer less stable than the diequatorial trans isomer.

Physicochemical Properties

The differences in molecular symmetry and intermolecular packing efficiency between the cis and trans isomers lead to distinct physical properties. The more symmetric and stable trans isomer packs more efficiently into a crystal lattice, resulting in a solid state at room temperature with a defined melting point. The less symmetric cis isomer is a liquid at room temperature.

| Property | cis-1,4-Diaminocyclohexane | trans-1,4-Diaminocyclohexane |

| CAS Number | 15827-56-2[4] | 2615-25-0 |

| Physical State | Colorless to pale yellow liquid[2] | White to off-white crystalline solid |

| Melting Point | N/A (Liquid) | 68-72 °C |

| Boiling Point | 90 °C / 22 mmHg[5] | 197 °C (lit.) |

| pKa (Predicted) | 10.78 ± 0.70[5] | 10.78 ± 0.70 |

Synthesis and Isomer Separation

The most common industrial synthesis of this compound involves the catalytic hydrogenation of p-phenylenediamine.[3][6] This reaction typically produces a thermodynamic equilibrium mixture of the isomers, with the more stable trans isomer predominating (typically around a 70:30 trans:cis ratio).[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of p-Phenylenediamine

This protocol is a representative procedure based on common methods described in the literature.[3][6]

-

Reactor Preparation: A high-pressure autoclave (e.g., 500 mL) is charged with p-phenylenediamine (e.g., 50 g), a solvent such as isopropanol or dioxane (e.g., 200 mL), and a hydrogenation catalyst (e.g., 5 g of a Ruthenium on alumina or Raney Nickel catalyst).

-

Inerting: The autoclave is sealed and purged several times with an inert gas (e.g., nitrogen) to remove all oxygen.

-

Reaction: The vessel is pressurized with hydrogen gas to a pressure of 8-15 MPa. The mixture is heated to a temperature between 150-200 °C while stirring vigorously.

-

Monitoring: The reaction is monitored by observing the uptake of hydrogen (pressure drop). The reaction is typically complete within 4-10 hours.

-

Work-up: After cooling to room temperature, the reactor is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the catalyst.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Protocol 2: Separation of Isomers by Fractional Crystallization of Dihydrochloride Salts

This protocol is adapted from established methods for separating diaminocyclohexane isomers, which leverage the differential solubility of their salts.[7]

-

Salt Formation: The crude isomer mixture from Protocol 1 is dissolved in methanol. The solution is cooled in an ice bath, and hydrogen chloride gas is bubbled through the solution (or a concentrated solution of HCl in methanol is added) until the solution is acidic and precipitation is complete. This converts both diamine isomers to their respective dihydrochloride salts.

-

Isolation of trans Isomer: The trans-1,4-diaminocyclohexane dihydrochloride is significantly less soluble in methanol than the cis form and precipitates out of the solution.[7] The solid precipitate is collected by vacuum filtration and washed with cold methanol.

-

Isolation of cis Isomer: The filtrate, which is now enriched in the cis-isomer dihydrochloride, is concentrated under reduced pressure. The resulting solid can be further purified by recrystallization from a different solvent system (e.g., ethanol/water), where the cis-isomer salt may be less soluble than the remaining trans-isomer salt.

-

Regeneration of Free Amines: The purified dihydrochloride salt of each isomer is dissolved in water and treated with a strong base (e.g., aqueous NaOH) until the pH is >12. The free diamine can then be extracted with an organic solvent (e.g., chloroform or dichloromethane), dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent evaporated to yield the pure isomer. The trans isomer will be a solid, and the cis isomer will be a liquid.

Spectroscopic Characterization (NMR)

¹H and ¹³C NMR spectroscopy are powerful tools for unambiguously distinguishing between the cis and trans isomers of this compound. The key differences arise from the axial versus equatorial positions of the protons and carbons attached to the ring.

-

¹H NMR: In the stable diequatorial trans isomer, the protons on the carbons bearing the amino groups (C1 and C4) are both axial. Axial protons typically appear at a higher field (lower ppm value) and exhibit large axial-axial coupling constants (J ≈ 10-13 Hz) with neighboring axial protons. In the cis isomer, the C1/C4 protons are in a rapid axial-equatorial equilibrium. This results in an averaged, intermediate chemical shift and smaller, averaged coupling constants.

-

¹³C NMR: Due to symmetry, the diequatorial trans isomer will show fewer signals than the less symmetric cis isomer. The carbons in the trans isomer (C1/C4 and C2/C3/C5/C6) are equivalent, leading to only two distinct signals. The cis isomer, with its axial-equatorial substitution, has lower symmetry and will typically display three signals for the ring carbons.

Applications in Drug Development and Research

The rigid, well-defined stereochemistry of this compound isomers makes them highly valuable scaffolds in medicinal chemistry and materials science.

-

Pharmaceuticals: The DACH core is used to orient pharmacophoric groups in specific vectors, enhancing binding affinity and selectivity for protein targets. The trans isomer, with its linear and rigid diequatorial arrangement, is particularly common. It has been incorporated into molecules targeting proteases and kinases and is a key component in the development of Proteolysis Targeting Chimeras (PROTACs).[2]

-

Polymer Chemistry: The diamine serves as a monomer for the synthesis of high-performance polyamides and polyimides. The stereochemistry of the monomer unit directly influences the polymer's properties, such as thermal stability, crystallinity, and mechanical strength.[1][2]

-

Materials Science: The rigid structure of the trans-isomer is utilized as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs), creating well-defined porous materials with applications in gas storage and catalysis.

References

- 1. This compound | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 4. 1,4-Cyclohexanediamine, cis- [webbook.nist.gov]

- 5. CIS-1,4-CYCLOHEXANEDIAMINE | 15827-56-2 [amp.chemicalbook.com]

- 6. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 7. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 1,4-Diaminocyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Diaminocyclohexane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough qualitative understanding, a detailed experimental protocol for determining precise solubility values, and visual representations of the underlying principles and workflows.

Introduction to this compound and Its Isomers

This compound is a cyclic diamine that exists as two geometric isomers: cis and trans. The spatial arrangement of the two amino groups relative to the cyclohexane ring significantly influences their physical and chemical properties, including solubility. Both isomers are colorless to pale yellow solids at room temperature and are utilized in various applications, including the synthesis of polyamides, pharmaceuticals, and as epoxy curing agents. The presence of two polar amino groups allows for hydrogen bonding, which plays a crucial role in their solubility behavior.

Qualitative Solubility of this compound

While specific quantitative data is scarce, the solubility of this compound in a range of organic solvents is qualitatively well-documented. The compound's polarity, stemming from its two amino groups, dictates its affinity for polar solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent | Qualitative Solubility | Isomer Specificity | Source |

| Polar Protic | Methanol | Soluble / Highly Soluble | trans and cis | [1] |

| Ethanol | Highly Soluble | cis and trans | [1] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | |

| N,N-Dimethylformamide (DMF) | Soluble | Not specified | ||

| Nonpolar | Hexane | Sparingly Soluble / Insoluble | Not specified | General chemical principles |

| Toluene | Sparingly Soluble / Insoluble | Not specified | General chemical principles |

The cis-isomer of this compound is generally noted to have enhanced solubility in organic solvents compared to the trans-isomer. This can be attributed to the cis configuration potentially hindering the formation of a more stable, less soluble crystal lattice structure.

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to obtain precise, quantitative solubility data, a detailed experimental protocol for the isothermal shake-flask method is provided below. This method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (either cis, trans, or a mixture)

-

Selected organic solvent (e.g., Methanol, Ethanol, DMSO)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically resistant to the solvent)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the exact mass of the added solid.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. The presence of undissolved solid is crucial.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the mass of the collected saturated solution.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (GC-FID or HPLC).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions to generate a calibration curve.

-

Analyze the diluted sample solution to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the concentration obtained from the calibration curve and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Pathway for Solvent Selection

The choice of an appropriate solvent is critical in various applications, from chemical synthesis to drug formulation. The following diagram outlines a logical pathway for selecting a suitable solvent based on the desired solubility characteristics.

Caption: Logical pathway for selecting a suitable organic solvent.

Conclusion

References

CAS number and molecular structure of 1,4-Diaminocyclohexane

An In-Depth Technical Guide to 1,4-Diaminocyclohexane for Researchers and Drug Development Professionals

Introduction

This compound (DACH) is a versatile aliphatic diamine featuring a cyclohexane ring with two amino groups substituted at the 1 and 4 positions. It is a crucial building block in both polymer chemistry and pharmaceutical sciences, primarily due to its stereoisomeric forms—cis and trans—which offer distinct structural properties.[1] The rigid, well-defined geometry of the cyclohexane core makes DACH an important scaffold for constructing complex molecules with specific spatial orientations. This guide provides a comprehensive overview of its chemical properties, molecular structure, synthesis, and key applications relevant to researchers and drug development professionals.

Molecular Structure and Properties

The molecular formula for this compound is C₆H₁₄N₂.[2] The cyclohexane backbone predominantly adopts a thermodynamically stable chair conformation. The spatial orientation of the two amino groups relative to the ring gives rise to two stereoisomers: cis-1,4-Diaminocyclohexane and trans-1,4-Diaminocyclohexane.

-

trans-isomer: The two amino groups are on opposite sides of the cyclohexane ring, with one in an axial and one in an equatorial position, or both in equatorial positions after a ring flip. The diequatorial conformation is significantly more stable.

-

cis-isomer: The two amino groups are on the same side of the ring, resulting in one axial and one equatorial orientation.

These structural differences lead to distinct physical properties and applications. For instance, the trans-isomer is a crystalline solid at room temperature, while the cis-isomer is a liquid, a difference attributed to molecular packing efficiency.[3][4]

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound and its stereoisomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (mixture) | 3114-70-3[5] | C₆H₁₄N₂ | 114.19[2] |

| cis-1,4-Diaminocyclohexane | 15827-56-2[3][6] | C₆H₁₄N₂ | 114.19[3] |

| trans-1,4-Diaminocyclohexane | 2615-25-0[7][8] | C₆H₁₄N₂ | 114.19[8][9] |

Physicochemical Properties

This table outlines the key physicochemical properties for the cis and trans isomers of this compound.

| Property | cis-1,4-Diaminocyclohexane | trans-1,4-Diaminocyclohexane |

| Appearance | Pale yellow to colorless liquid[3] | White to light yellow powder/crystal |

| Melting Point | N/A (Liquid at room temp.) | 68-72 °C[8] |

| Boiling Point | N/A | 197 °C[8] |

| Vapor Pressure | N/A | 18 mmHg (at 87.2 °C)[8] |

| Purity | ≥ 98% (GC)[3] | ≥ 98.0% (GC)[8] |

Synthesis and Experimental Protocols

A common industrial method for synthesizing this compound involves the catalytic hydrogenation of p-phenylenediamine, which typically yields a mixture of cis and trans isomers.[10][11][12] Subsequent separation or isomerization is often required to obtain the pure, desired stereoisomer.

Experimental Protocol: Isomerization of cis/trans Mixture to Enrich trans-1,4-Diaminocyclohexane

The following protocol describes a method for increasing the concentration of the thermodynamically more stable trans-isomer from a commercial mixture where the cis-isomer is predominant. This process is crucial as the trans-isomer is often preferred for applications requiring high crystallinity and thermal stability, such as in high-performance polymers.[13]

Objective: To convert a cis/trans (80/20) mixture of this compound to a mixture enriched in the trans isomer.

Materials:

-

This compound (80/20 cis/trans mixture)

-

Propylene glycol monomethyl ether (PGME)

-

5% Ruthenium (Ru) on alumina powder catalyst

-

Sodium methoxide

-

Nitrogen (N₂) gas

-

500 mL autoclave

-

Membrane filter (0.2 µm)

-

Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure: [10]

-

Charging the Autoclave: Charge the 500 mL autoclave with 100 g of this compound (80/20 cis/trans mixture), 100 g of PGME, 7.5 g of the Ru on alumina catalyst, and 0.63 g of sodium methoxide.

-

Inerting the System: Purge the autoclave by pressurizing with N₂ gas to 10 kgf/cm³ and then venting. Repeat this process three times to ensure an inert atmosphere.

-

Reaction Conditions: While stirring at 300 rpm, increase the temperature to 200 °C. Maintain these conditions for 2 hours. The internal pressure will reach approximately 12 MPa.

-

Cooling and Filtration: After the reaction period, cool the mixture to room temperature. Filter the reaction mixture through a 0.2 µm membrane filter to remove the catalyst and obtain the filtrate.

-

Analysis: Analyze the resulting filtrate using GC-MS to determine the final ratio of cis and trans isomers. The expected outcome is a shift in the isomer ratio, for example, to approximately 65/35 (cis/trans).

Applications in Research and Drug Development

This compound is a valuable scaffold in medicinal chemistry and materials science. Its stereoisomers provide a rigid framework to which other functional groups can be attached, enabling precise control over molecular geometry.

-

Drug Development: The diamine is a precursor for synthesizing biologically active molecules, including antiviral and antitumor agents.[14] It has been incorporated into novel allosteric inhibitors of MALT1 protease, a target for treating certain B-cell lymphomas.[1] The trans-isomer, in particular, has been used in platinum-based anticancer complexes.[8]

-

PROTACs: It serves as a linker component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[15] PROTACs are bifunctional molecules that induce the degradation of specific target proteins and are a promising modality in drug discovery.

-

Receptor Antagonists: Research has shown that this compound can act as an antagonist at P2X3 receptors, which are implicated in pain perception. This suggests potential applications in developing novel therapies for neuropathic pain.[4]

-

Polymer Chemistry: It is a key monomer in the synthesis of high-performance polymers like polyamides and polyimides.[1][7][14] The stereochemistry of the diamine significantly influences the thermal and mechanical properties of the resulting polymer.

-

Materials Science: In materials science, it is used as an organic linker in the creation of Metal-Organic Frameworks (MOFs), which have applications in gas storage and catalysis.[13]

Spectroscopic Data

Structural characterization of this compound and its isomers is routinely performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Spectroscopic Data | cis-Isomer | trans-Isomer | Mixture |

| ¹H NMR | Complex multiplets for ring protons.[4] | Ring protons: ~1.14-1.93 ppm (multiplet)[4]Amine protons: ~2.33 ppm (broad signal)[4] | Spectra represent a combination of both isomers. |

| GC-MS | Available in spectral databases.[2] | Available in spectral databases.[16] | Available in spectral databases.[17] |

| ¹³C NMR | Available in spectral databases. | Available in spectral databases.[16] | N/A |

Conclusion

This compound is a foundational building block for advanced chemical synthesis. The distinct properties of its cis and trans stereoisomers provide chemists and drug developers with a versatile tool to engineer molecules with precise three-dimensional structures. From creating robust, high-performance polymers to designing targeted protein degraders and novel therapeutics, the applications of this compound continue to expand, underscoring its significance in modern scientific research.

References

- 1. Cyclohexane-1,4-diamine|For Research [benchchem.com]

- 2. This compound | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy Cyclohexane-1,4-diamine | 2615-25-0 [smolecule.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. 1,4-Cyclohexanediamine, cis- [webbook.nist.gov]

- 7. CAS 2615-25-0: trans-1,4-Diaminocyclohexane | CymitQuimica [cymitquimica.com]

- 8. trans-1,4-Diaminocyclohexane = 98.0 GC 2615-25-0 [sigmaaldrich.com]

- 9. anaxlab.com [anaxlab.com]

- 10. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE - Google Patents [patents.google.com]

- 13. This compound | 2615-25-0 | Benchchem [benchchem.com]

- 14. Page loading... [wap.guidechem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. trans-1,4-Diaminocyclohexane(2615-25-0) 1H NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Safety and Handling of 1,4-Diaminocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diaminocyclohexane (DACH) is a cyclic diamine that exists as two stereoisomers: cis and trans. It is a valuable building block in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and as an epoxy curing agent.[1] Its utility in drug development includes its incorporation into platinum-based anticancer agents. Given its reactivity and potential biological effects, a thorough understanding of its safe handling and toxicological profile is paramount for researchers and professionals in the field.

This guide provides a comprehensive overview of the safety, handling, and toxicological data for this compound, with a focus on providing practical information for a scientific audience.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior and for making informed decisions regarding its handling and storage.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₄N₂ | [2] |

| Molecular Weight | 114.19 g/mol | [2] |

| CAS Number | 3114-70-3 (unspecified isomer), 15827-56-2 (cis-isomer), 2615-25-0 (trans-isomer) | [2] |

| Appearance | Colorless to pale yellow liquid or white to off-white crystalline solid | [1] |

| Boiling Point | 197 °C | [3] |

| Melting Point | 68-72 °C (trans-isomer) | [3] |

| Flash Point | 71 °C (closed cup) | [3] |

| Vapor Pressure | 18 mmHg (at 87.2 °C) | [3] |

| Solubility | Soluble in water | [1] |

Toxicological Profile

This compound is classified as a hazardous substance with several critical toxicological endpoints. A summary of its GHS classification and available toxicity data is provided in Table 2.

| Hazard Class | GHS Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | [2] |

Acute Toxicity: The oral LD50 in rats is reported to be 1300 mg/kg, classifying it as harmful if swallowed.[4]

Skin and Eye Damage: this compound is corrosive to the skin and eyes.[2] Direct contact can cause severe burns and irreversible eye damage.[2]

Sensitization: Prolonged or repeated exposure may lead to skin sensitization.[1]

Genotoxicity and Carcinogenicity: There is currently limited publicly available data on the genotoxicity and carcinogenicity of this compound. It is not classified as a carcinogen by major regulatory agencies.[1]

Signaling and Metabolic Pathways of Toxicity (Hypothesized)

Specific studies on the signaling and metabolic pathways of this compound toxicity are limited. However, based on the known reactivity of aliphatic amines, a hypothesized pathway for its corrosive effects can be outlined.

The high alkalinity of the amine groups likely leads to a disruption of the lipid matrix of the stratum corneum and cell membranes, causing cell death and tissue damage. The corrosive nature is a direct chemical effect rather than a complex signaling cascade.

For systemic toxicity, alicyclic amines can undergo metabolism to form reactive iminium ion intermediates.[5] While specific data for this compound is not available, this represents a potential pathway for bioactivation and subsequent toxicity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-1,4-Diaminocyclohexane = 98.0 GC 2615-25-0 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. The metabolism of alicyclic amines to reactive iminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Basic Reactivity of 1,4-Diaminocyclohexane Amine Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the amine groups in the cis and trans isomers of 1,4-diaminocyclohexane. This versatile diamine serves as a crucial building block in medicinal chemistry and materials science, and understanding its stereochemistry-dependent reactivity is paramount for its effective utilization. This document outlines the basicity of its amine groups, supported by pKa data, and delves into its nucleophilic character through an examination of common reactions such as acylation, alkylation, and carbamation. Detailed experimental protocols, quantitative data, and visual diagrams of reaction workflows and relevant signaling pathways are provided to facilitate practical application in a research and development setting.

Stereoisomerism and Conformational Influence on Reactivity

This compound exists as two stereoisomers: cis and trans. The spatial orientation of the two amino groups relative to the cyclohexane ring dictates their conformational preferences and, consequently, their reactivity profiles.[1]

-

Trans-1,4-Diaminocyclohexane: In its most stable chair conformation, both amino groups occupy equatorial positions. This arrangement minimizes steric hindrance, leading to a more thermodynamically stable and rigid, linear structure.[1] This well-defined geometry is often favored in the synthesis of polymers like polyamides and polyimides, where a regular, extended chain structure is desired.

-

Cis-1,4-Diaminocyclohexane: The cis isomer exists as a dynamic equilibrium between two chair conformations, with one amino group in an axial position and the other in an equatorial position. This conformation results in greater steric strain compared to the trans isomer.

The differing stereochemistry of the isomers can lead to distinct reactivity, particularly in reactions where the transition state is sensitive to steric bulk or where intramolecular interactions are possible.

Basicity of the Amine Groups

The basicity of amines is influenced by several factors, including the inductive effect of adjacent alkyl groups, solvation effects, and the hybridization of the nitrogen atom. In the case of this compound, the electron-donating inductive effect of the cyclohexyl ring increases the electron density on the nitrogen atoms, making them more basic than ammonia.

Table 1: Physicochemical Properties of this compound Isomers

| Property | Cis-1,4-Diaminocyclohexane | Trans-1,4-Diaminocyclohexane |

| Predicted pKa | 10.78 ± 0.70[2] | Not available |

| Boiling Point | 90 °C / 22mmHg[2] | 197 °C (lit.) |

| Melting Point | Not applicable (liquid at room temp.)[2] | 68-72 °C (lit.) |

| Molecular Weight | 114.19 g/mol | 114.19 g/mol |

Nucleophilic Reactivity and Key Reactions

The lone pair of electrons on the nitrogen atoms of this compound confers nucleophilic character, enabling a variety of important chemical transformations. The primary reactions of the amine groups involve attacks on electrophilic centers.

Acylation

Acylation is the process of introducing an acyl group (-C(O)R) onto the amine nitrogen. This reaction is fundamental for the synthesis of amides, which are prevalent in pharmaceuticals and polymers.

This protocol describes the full acylation of both amine groups.

Experimental Protocol: Synthesis of N,N'-Diacetyl-1,4-diaminocyclohexane

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Reagent Addition: Add acetic anhydride (2.2 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of water. The organic layer is separated, washed with a saturated solution of sodium bicarbonate and then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N,N'-diacetyl-1,4-diaminocyclohexane.

-

Purification: The product can be further purified by recrystallization or column chromatography.

Table 2: Representative Yields for Diacylation of Amines with Acetic Anhydride

| Amine | Product | Yield | Reference |

| Aniline | Acetanilide | 89% (solvent-free) | [3] |

| p-Nitroaniline | N-(4-nitrophenyl)acetamide | 91% (solvent-free) | [3] |

Note: Specific yield data for the diacylation of cis- and trans-1,4-diaminocyclohexane under these conditions were not found in the reviewed literature.

Alkylation

N-alkylation involves the introduction of an alkyl group onto the amine nitrogen. This reaction is commonly used to synthesize secondary and tertiary amines.

Experimental Protocol: General N-Alkylation of a Diamine

A specific protocol for the N-alkylation of this compound was not found in the reviewed literature. The following is a general procedure adapted from the synthesis of related diamines.[4]

-

Reaction Setup: To a solution of the diamine (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran), add a base such as triethylamine (2.2 equivalents).

-

Reagent Addition: Cool the mixture to 0 °C and add the alkylating agent (e.g., an alkyl halide, 2.2 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Work-up: After the reaction is complete, filter the mixture to remove any precipitated salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield the N,N'-dialkylated product.

Carbamation

Carbamation is the formation of a carbamate linkage (-NHC(O)O-). This functional group is a key component in many pharmaceuticals and is also used as a protecting group for amines.

Experimental Protocol: Synthesis of a Bis-Carbamate from this compound

The following is a general procedure for the synthesis of carbamates from an amine and a chloroformate.[5][6]

-

Reaction Setup: In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, dissolve this compound (1 equivalent) in a suitable solvent system (e.g., ether and water). Add a base such as sodium hydroxide (2 equivalents) dissolved in water.

-

Reagent Addition: While maintaining the temperature below 5 °C, add ethyl chloroformate (2 equivalents) dropwise with vigorous stirring.

-

Reaction: After the addition is complete, continue stirring for a short period.

-

Work-up: Separate the organic layer and extract the aqueous layer with ether. Combine the organic layers, dry over an anhydrous drying agent (e.g., potassium carbonate), and filter.

-

Isolation: Remove the solvent by distillation under reduced pressure to obtain the crude bis-carbamate product.

Application in Drug Development: P2X3 Receptor Antagonism

Derivatives of this compound have shown promise as antagonists for the P2X3 receptor, which is implicated in pain signaling.[7] P2X3 receptors are ATP-gated ion channels located on sensory neurons.[3][8] When activated by ATP released during tissue injury or inflammation, these channels open, leading to cation influx, depolarization, and the propagation of a pain signal.[3][8]